molecular formula C29H35FN8O3 B12432711 Mutated EGFR-IN-2

Mutated EGFR-IN-2

Cat. No.: B12432711
M. Wt: 562.6 g/mol
InChI Key: ZISPMWTYPDYENI-UHFFFAOYSA-N
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Description

Mutated EGFR-IN-2 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. EGFR mutations are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mutated EGFR-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Mutated EGFR-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mechanism of Action

Mutated EGFR-IN-2 exerts its effects by binding to the tyrosine kinase domain of the mutated EGFR, thereby inhibiting its phosphorylation and activation. This prevents the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The compound specifically targets the ATP-binding site of the EGFR, blocking the binding of ATP and subsequent phosphorylation events. This leads to the inhibition of key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell growth and survival .

Comparison with Similar Compounds

Mutated EGFR-IN-2 can be compared with other similar compounds, such as:

This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C29H35FN8O3

Molecular Weight

562.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34)

InChI Key

ZISPMWTYPDYENI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

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